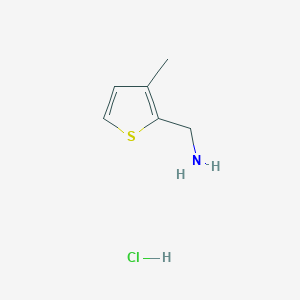

(3-Methylthiophen-2-yl)methanamine hydrochloride

説明

Molecular Structure Analysis

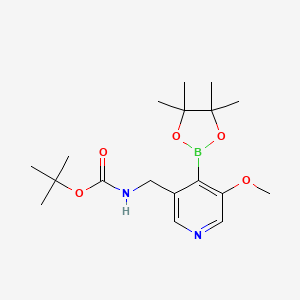

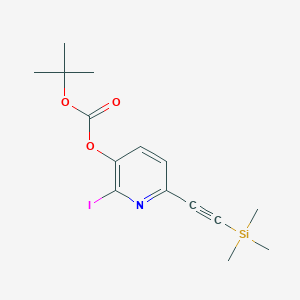

The InChI code for (3-Methylthiophen-2-yl)methanamine hydrochloride is1S/C6H9NS.ClH/c1-5-6(4-7)2-3-8-5;/h2-3H,4,7H2,1H3;1H . This indicates that the compound contains a thiophene ring with a methyl group and a methanamine group attached . Physical And Chemical Properties Analysis

(3-Methylthiophen-2-yl)methanamine hydrochloride is a white solid. It is soluble in water, ethanol, and methanol. It has a molecular weight of 203.68 g/mol and a melting point of 216-217°C.科学的研究の応用

Cancer Therapy: Lysyl Oxidase Inhibition

Lysyl oxidase (LOX): is an enzyme that plays a crucial role in the cross-linking of collagens and elastin in the extracellular matrix, which is vital for tumor growth and metastasis. Inhibitors targeting LOX can potentially serve as anti-metastatic agents in cancer therapy. Compounds bearing an aminomethylenethiophene (AMT) scaffold , such as (3-Methylthiophen-2-yl)methanamine hydrochloride, have been identified as promising LOX inhibitors. These inhibitors have shown efficacy in high-throughput screening, with some achieving sub-micromolar inhibitory concentrations .

Material Science: Organic Field-Effect Transistors (OFETs)

The structural and electronic properties of thiophene derivatives make them excellent candidates for applications in material science. Specifically, (3-Methylthiophen-2-yl)methanamine hydrochloride can be utilized in the development of organic field-effect transistors (OFETs) . OFETs are critical components in various electronic devices, offering advantages such as flexibility and low-cost production .

Organic Light-Emitting Diodes (OLEDs)

Thiophene-based compounds are also integral to the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in display and lighting technologies due to their capacity for producing bright light with high efficiency. The incorporation of (3-Methylthiophen-2-yl)methanamine hydrochloride into OLED structures could enhance their performance and durability .

Biosensors

The unique electronic characteristics of thiophene compounds allow for their application in the creation of biosensors . These sensors can detect biological molecules with high sensitivity and specificity, making them useful in medical diagnostics and environmental monitoring. (3-Methylthiophen-2-yl)methanamine hydrochloride could contribute to the development of more responsive and reliable biosensors .

Anti-Inflammatory and Anti-Microbial Agents

Thiophene derivatives have been reported to exhibit a wide range of therapeutic properties, including anti-inflammatory and anti-microbial activities. These activities make them valuable in the treatment of various inflammatory conditions and infections. The specific role of (3-Methylthiophen-2-yl)methanamine hydrochloride in these applications would require further investigation to elucidate its potential as a therapeutic agent .

Kinase Inhibition

Kinases are enzymes that play a significant role in signal transduction and cellular regulation. Inhibitors of kinases are important in the treatment of diseases such as cancer. Thiophene derivatives, due to their structural versatility, can be designed to target specific kinases, potentially leading to the discovery of new therapeutic agents. The kinase inhibitory potential of (3-Methylthiophen-2-yl)methanamine hydrochloride is an area ripe for exploration .

Safety and Hazards

The safety information for (3-Methylthiophen-2-yl)methanamine hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

特性

IUPAC Name |

(3-methylthiophen-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS.ClH/c1-5-2-3-8-6(5)4-7;/h2-3H,4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVARVCZSIXJDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655350 | |

| Record name | 1-(3-Methylthiophen-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1071674-80-0 | |

| Record name | 1-(3-Methylthiophen-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1372205.png)

![Benzo[c][1,2,5]thiadiazole-5-boronic acid pinacol ester](/img/structure/B1372209.png)

![4-(5-{[Cyclohexyl(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1372214.png)